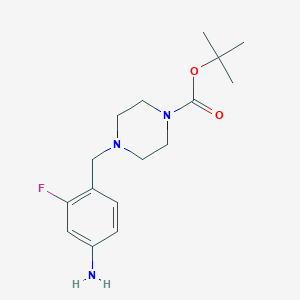

tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18791402

Molecular Formula: C16H24FN3O2

Molecular Weight: 309.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24FN3O2 |

|---|---|

| Molecular Weight | 309.38 g/mol |

| IUPAC Name | tert-butyl 4-[(4-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3 |

| Standard InChI Key | PBQVLNMXBSIQBI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is C₁₆H₂₃FN₃O₂, with a molecular weight of 308.38 g/mol. Its structure comprises:

-

A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

-

A benzyl group at the 4-position of the piperazine, bearing a fluorine atom at the 2-position and an amino group at the 4-position of the aromatic ring.

Key Structural Comparisons

The benzyl group in the target compound introduces a methylene (-CH₂-) spacer between the piperazine and aromatic ring, altering steric and electronic properties compared to direct phenyl-linked analogs .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate likely follows a multi-step approach analogous to patented methods for related piperazine intermediates :

-

Piperazine Alkylation:

-

Boc Protection:

-

Nitro Reduction:

Process Optimization

-

Solvent Selection: Aromatic hydrocarbons like toluene enhance reaction efficiency and purity .

-

Temperature Control: Maintaining 80–90°C during alkylation prevents side reactions .

-

Catalyst Loading: Palladium on carbon (5–10 wt%) ensures complete nitro reduction .

Physicochemical Properties

Experimental Data for Analogous Compounds

The benzyl spacer slightly increases molecular weight and hydrophobicity compared to phenyl analogs, impacting solubility and crystallinity .

Applications in Pharmaceutical Synthesis

Role as an Oxazolidinone Intermediate

Piperazine-carboxylates are pivotal intermediates for oxazolidinone antibiotics, which inhibit bacterial ribosomal initiation complexes . For example:

-

Linezolid analogs: The Boc-protected amine enables selective functionalization of the piperazine ring during subsequent coupling reactions .

-

Structure-Activity Relationships: Fluorine and amino groups enhance target binding and pharmacokinetics .

Antimicrobial Activity

While direct data for the target compound are unavailable, structurally related piperazine derivatives exhibit:

-

Gram-positive activity: MIC values of 0.5–2 µg/mL against Staphylococcus aureus .

-

Resistance mitigation: Novel mechanisms reduce cross-resistance with β-lactams and macrolides .

Future Directions

Synthetic Innovations

-

Flow Chemistry: Continuous hydrogenation could improve nitro reduction efficiency .

-

Enzymatic Protection: Lipase-mediated Boc protection may enhance regioselectivity.

Drug Development

-

Hybrid Antibiotics: Coupling with quinolone scaffolds could broaden antimicrobial spectra.

-

Prodrug Modifications: Phosphate esters of the amino group may improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume